molecular formula C14H13NO2 B6227922 phenyl N-(3-methylphenyl)carbamate CAS No. 33275-27-3

phenyl N-(3-methylphenyl)carbamate

Cat. No.: B6227922
CAS No.: 33275-27-3
M. Wt: 227.26 g/mol
InChI Key: IZTYAOFWKLCNPQ-UHFFFAOYSA-N
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Description

Phenyl N-(3-methylphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound is characterized by the presence of a phenyl group and a 3-methylphenyl group attached to a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-(3-methylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 3-methylphenol under controlled conditions. The reaction typically occurs in the presence of a catalyst, such as a base, to facilitate the formation of the carbamate linkage .

Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the desired carbamate. This one-pot procedure is versatile and efficient, offering an economical route to many carbamate compounds .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, such as oxidative carbonylation of aniline or reductive carbonylation of nitrobenzene. These methods are favored for their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(3-methylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines. Substitution reactions result in various substituted carbamates .

Mechanism of Action

The mechanism of action of phenyl N-(3-methylphenyl)carbamate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals through mechanisms such as hydrogen atom transfer and single electron transfer .

Comparison with Similar Compounds

Phenyl N-(3-methylphenyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

phenyl N-(3-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-11-6-5-7-12(10-11)15-14(16)17-13-8-3-2-4-9-13/h2-10H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTYAOFWKLCNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399758
Record name Phenyl N-(3-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33275-27-3
Record name Phenyl N-(3-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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